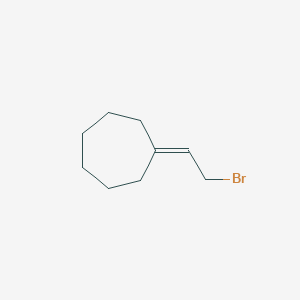
2-Cyclopropylidenecyclohexan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Cyclopropylidenecyclohexanone is an organic compound characterized by a cyclohexanone ring with a cyclopropylidene substituent
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-Cyclopropylidenecyclohexanone typically involves the reaction of cyclohexanone with a cyclopropylidene precursor under specific conditions. One common method is the use of cyclopropylidene triphenylphosphorane as a reagent, which reacts with cyclohexanone in the presence of a base such as sodium hydride. The reaction is usually carried out in an inert solvent like tetrahydrofuran at low temperatures to ensure the stability of the intermediate compounds.
Industrial Production Methods: Industrial production of 2-Cyclopropylidenecyclohexanone may involve continuous flow processes to enhance yield and efficiency. The use of catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis. detailed industrial methods are often proprietary and not widely disclosed.
Analyse Des Réactions Chimiques
Types of Reactions: 2-Cyclopropylidenecyclohexanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes using reagents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: The cyclopropylidene group can participate in nucleophilic substitution reactions, leading to the formation of substituted cyclohexanones.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles like halides or amines in the presence of a suitable base.
Major Products:
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or alkanes.
Substitution: Substituted cyclohexanones.
Applications De Recherche Scientifique
2-Cyclopropylidenecyclohexanone has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-Cyclopropylidenecyclohexanone involves its interaction with specific molecular targets, leading to various biochemical effects. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules. This interaction can modulate the activity of enzymes, receptors, and other proteins, influencing cellular pathways and physiological responses.
Comparaison Avec Des Composés Similaires
Cyclohexanone: A simpler analog without the cyclopropylidene group, commonly used as a solvent and intermediate in organic synthesis.
Cyclopropylidenecyclopentane: A structurally similar compound with a cyclopentane ring instead of a cyclohexane ring.
Uniqueness: 2-Cyclopropylidenecyclohexanone is unique due to the presence of the cyclopropylidene group, which imparts distinct chemical reactivity and potential biological activity. This structural feature differentiates it from other cyclohexanone derivatives and enhances its utility in various applications.
Propriétés
Numéro CAS |
89237-72-9 |
|---|---|
Formule moléculaire |
C9H12O |
Poids moléculaire |
136.19 g/mol |
Nom IUPAC |
2-cyclopropylidenecyclohexan-1-one |
InChI |
InChI=1S/C9H12O/c10-9-4-2-1-3-8(9)7-5-6-7/h1-6H2 |
Clé InChI |
BQWXZYGIZDOCDC-UHFFFAOYSA-N |
SMILES canonique |
C1CCC(=O)C(=C2CC2)C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




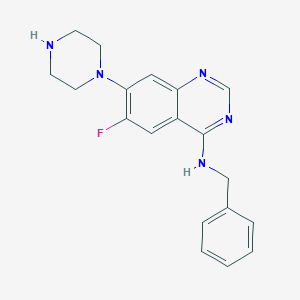
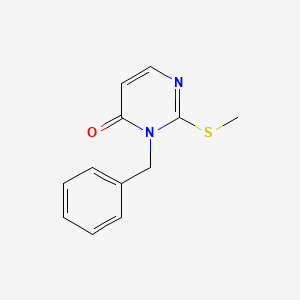

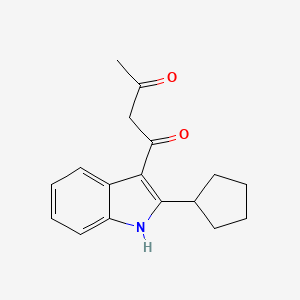
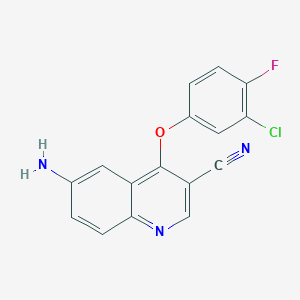

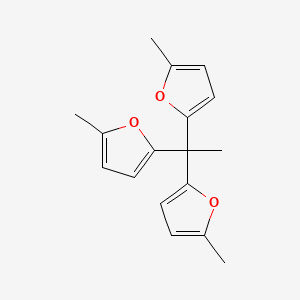
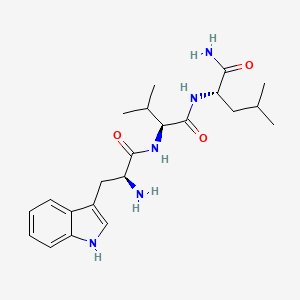
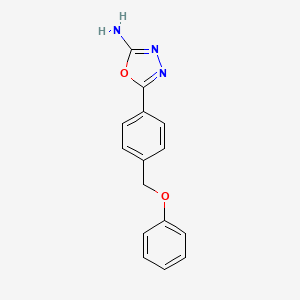
![5-[(2,4-Dichlorophenyl)methyl]-N-methyl-1,3,4-thiadiazol-2-amine](/img/structure/B15213748.png)

